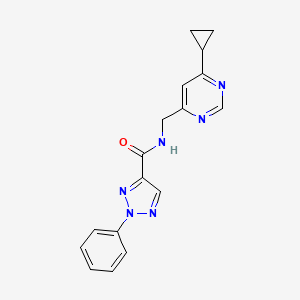
N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. It belongs to the class of compounds known as triazoles, which have been extensively studied as potential drug candidates due to their diverse pharmacological properties.
Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
Targeting Kinases and Enzymes: The compound’s unique structure suggests potential as a kinase or enzyme inhibitor. Researchers can explore its interactions with specific proteins involved in cellular signaling pathways. By modulating these targets, it may lead to novel drug candidates for diseases like cancer, inflammation, or neurodegenerative disorders .
Antifungal Agents
Triazole Moiety for Antifungal Activity: The triazole ring in this compound is a well-known pharmacophore for antifungal agents. Researchers can investigate its efficacy against fungal pathogens by inhibiting essential enzymes involved in cell wall synthesis or ergosterol biosynthesis. This application could contribute to combating fungal infections .
Materials Science
Triazole-Based Polymers: The compound’s triazole core can serve as a building block for designing functional polymers. Researchers can explore its incorporation into polymer matrices for applications such as drug delivery, coatings, or sensors. The cyclopropyl group may impart unique properties to these materials .
Organic Synthesis
Click Chemistry: The triazole moiety is a key player in click chemistry reactions. Researchers can utilize this compound in copper-catalyzed azide-alkyne cycloadditions (CuAAC) to create complex molecules. Its stability and reactivity make it valuable for assembling diverse chemical structures .
Computational Chemistry
Molecular Docking Studies: Using computational tools, scientists can predict the binding affinity of this compound to specific protein targets. Molecular docking simulations can guide drug design efforts by identifying potential binding sites and interactions. Such studies aid in rational drug discovery .
Supramolecular Chemistry
Host-Guest Interactions: The phenyl and triazole groups offer opportunities for supramolecular chemistry. Researchers can explore their interactions with other molecules, creating host-guest complexes or self-assembled structures. These investigations contribute to understanding molecular recognition and designing functional materials .
Propriétés
IUPAC Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O/c24-17(16-10-21-23(22-16)14-4-2-1-3-5-14)18-9-13-8-15(12-6-7-12)20-11-19-13/h1-5,8,10-12H,6-7,9H2,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQHCSOLKOWRMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=NC(=C2)CNC(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


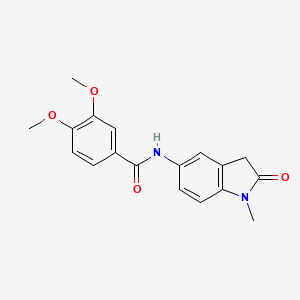
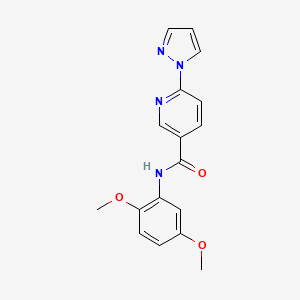
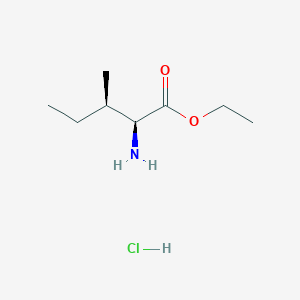
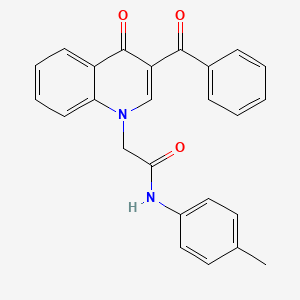
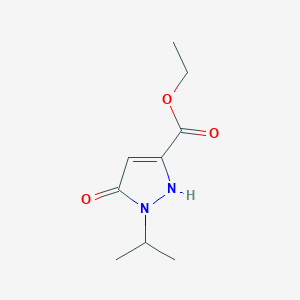
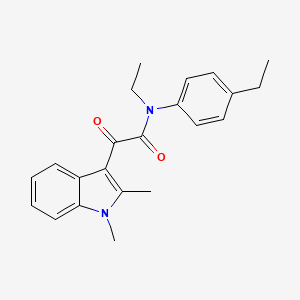
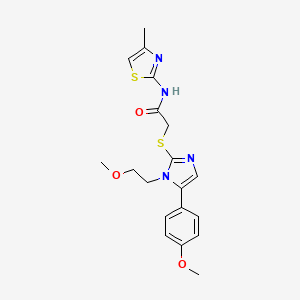
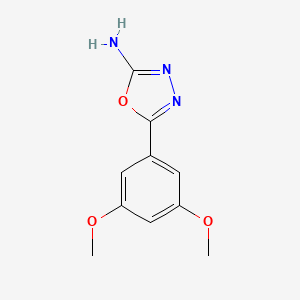
![3,5-Dimethoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2768346.png)
![N-[[4-(3-Methylsulfanylazepane-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2768347.png)
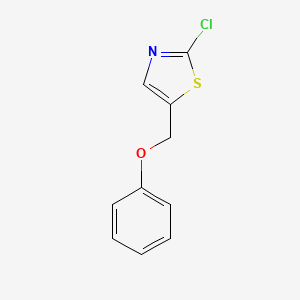
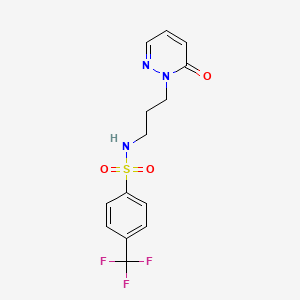
![2-Chloro-4-fluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2768350.png)